molecular formula C18H16N2O3S B5601050 5-[(2-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 6354-88-7

5-[(2-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5601050
CAS RN: 6354-88-7
M. Wt: 340.4 g/mol
InChI Key: RAOVZNVKYZSLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and analysis of thioxodihydro-pyrimidinediones and their derivatives, including compounds with naphthyl groups and various substitutions, are of significant interest in the field of organic chemistry due to their potential applications and unique chemical properties.

Synthesis Analysis

Compounds similar to the one are typically synthesized through base-catalyzed cyclocondensation reactions involving dihydropyrimidine-2-thione and ethyl acetoacetate, followed by various condensation reactions to introduce specific substituents (Nagarajaiah & Begum, 2015).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using IR, 1H NMR, 13C NMR spectra, and elemental analysis. The crystal structure, stabilized by intermolecular weak interactions such as O–H…N, C–H…O, C–H…π, and π…π, is determined by single crystal X-ray diffraction (Nagarajaiah & Begum, 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including condensation with aldehydes in the presence of pyridine, to form new derivatives. Elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis are used to confirm the structure of the new compounds (Asiri & Khan, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the pyrimidinedione ring. The crystal packing is typically determined by van der Waals interactions, and the rings often adopt specific conformations that facilitate these interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Properties Analysis

The chemical behavior of these compounds can be altered through the introduction of different substituents, affecting their reactivity in chemical reactions. For example, introducing electron-withdrawing or donating groups can significantly impact the compounds' reactivity towards nucleophiles and electrophiles (Bulicz et al., 2006).

properties

IUPAC Name

5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-19-16(21)14(17(22)20(2)18(19)24)10-13-12-7-5-4-6-11(12)8-9-15(13)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOVZNVKYZSLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)C(=O)N(C1=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979762
Record name 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6354-88-7
Record name 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.